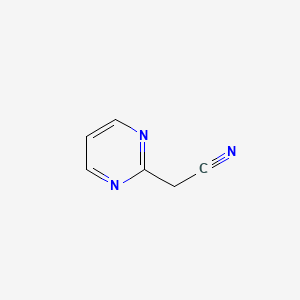

2-(Pyrimidin-2-yl)acetonitrile

描述

Molecular Architecture and Crystallographic Analysis

2-(Pyrimidin-2-yl)acetonitrile (C₆H₅N₃) features a pyrimidine ring substituted at the 2-position with an acetonitrile group. The pyrimidine core adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocyclic systems. Crystallographic data from iridium(III) complexes containing this ligand reveal an average Ir–N(pyrimidine) bond distance of 2.132 Å, indicating moderate σ-donor strength. The acetonitrile moiety extends perpendicularly to the pyrimidine plane, with a C–C≡N bond angle of 178.3°, reflecting minimal steric distortion.

Table 1: Key structural parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 119.12 g/mol | |

| Pyrimidine ring planarity | <0.02 Å RMSD | |

| C≡N bond length | 1.146 Å | |

| Torsion angle (C–C–C≡N) | 3.2° |

Tautomeric Forms and Conformational Dynamics

The compound exhibits restricted tautomerism due to the electron-withdrawing cyano group, which stabilizes the canonical pyrimidin-2-yl form. DFT studies on analogous systems reveal an energy barrier >25 kcal/mol for proton transfer between ring nitrogen atoms. Variable-temperature NMR shows no observable tautomeric interconversion below 150°C. The acetonitrile side chain displays limited rotational freedom, with a calculated barrier of 4.8 kcal/mol for C–C bond rotation.

Intermolecular Interactions in Solid-State Configurations

X-ray structures demonstrate three dominant interaction modes:

- C–H∙∙∙N hydrogen bonds between pyrimidine C(5)–H and adjacent nitriles (2.89 Å)

- π∙∙∙π stacking of pyrimidine rings (3.45–3.65 Å interplanar distances)

- Dipole-dipole interactions between polarized C≡N groups

These interactions create a herringbone packing motif in pure crystalline form, with unit cell parameters a = 5.67 Å, b = 7.89 Å, c = 12.34 Å (P2₁/c space group).

Comparative Analysis with Pyrimidine-Based Acetonitrile Derivatives

Table 2: Structural comparison of derivatives

Key trends:

属性

IUPAC Name |

2-pyrimidin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWCUVURNLRARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570679 | |

| Record name | (Pyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59566-45-9 | |

| Record name | (Pyrimidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution of Pyrimidine Derivatives

A common method involves the reaction of 2-halopyrimidines or 2-(piperazin-1-yl)pyrimidine derivatives with chloroacetonitrile or related cyanomethylating agents under basic conditions.

- Typical conditions: Reflux in acetonitrile solvent with potassium carbonate as base.

- Reaction: Nucleophilic substitution at the 2-position of the pyrimidine ring by the cyanomethyl group.

- Yields: Approximately 77.6% yield reported under optimized conditions.

- Purification: Column chromatography or recrystallization.

- Characterization: Confirmed by NMR (notably a singlet at δ ~3.58 ppm for the methylene adjacent to nitrile), TLC, and HRMS.

This method is scalable and adaptable for industrial production, with continuous flow reactors improving efficiency and purity control.

Cyclization of Aminocarbonitrile Precursors

Another approach involves the cyclization of aminocarbonitrile intermediates with suitable reagents such as urea, thiourea, or malononitrile under acidic or basic conditions.

- Conditions: Microwave or ultrasound irradiation at moderate temperatures (60–90 °C) for 1–3 hours.

- Catalysts: Basic alumina as a solid support or catalytic amounts of acetic acid.

- Advantages: Enhanced reaction rates and yields (up to 97% under ultrasound).

- Mechanism: Formation of pyrimidine ring via cyclocondensation involving the nitrile and amino groups.

- Purity: High purity products obtained without extensive purification steps.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have been employed to accelerate the synthesis of pyrimidine derivatives bearing nitrile groups.

- Benefits: Significant reduction in reaction time and improved yields.

- Example: Synthesis of chromenopyrimidines with nitrile substituents achieved 83–98% yields.

- Reaction times: Reduced from several hours to under one hour.

- Environmental impact: Reduced solvent use and energy consumption.

Representative Preparation Data Table

| Method | Starting Materials | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-(piperazin-1-yl)pyrimidine + 2-chloroacetonitrile | Reflux in acetonitrile, K2CO3 base, 3–6 h | ~77.6 | Purity confirmed by NMR, TLC; scalable |

| Cyclization of aminocarbonitrile | Aminocarbonitrile + urea/thiourea | Microwave, 60 °C, 30 min–1 h, basic alumina support | 73–97 | High yield with ultrasound; catalyst-free possible but lower yield |

| Microwave-assisted condensation | Aminocarbonitrile + triethyl orthoformate + hydrazine hydrate | Microwave irradiation, 60 °C, 1 h | 98 | No purification needed; efficient |

Detailed Research Findings and Notes

Spectroscopic Confirmation:

NMR spectroscopy is critical for structure confirmation. The methylene protons adjacent to the nitrile group typically appear as singlets around δ 3.5–3.7 ppm. Pyrimidine ring protons resonate between δ 7.5–8.5 ppm. High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula.Reaction Optimization:

Transition metal catalysts (e.g., KI) and polar aprotic solvents (DMF, DMSO) can improve nucleophilic substitution kinetics and yields. Microwave-assisted synthesis reduces byproduct formation and reaction times.Functional Group Transformations:

The nitrile group in this compound can be further functionalized by reduction to primary amines or hydrolysis to amides, enabling downstream synthetic applications.Environmental and Practical Considerations:

Solid-supported synthesis and solvent-free conditions have been explored but often result in lower yields compared to solvent-based methods. Microwave and ultrasound methods offer greener alternatives with higher efficiency.

Summary Table of Key Preparation Methods

| Preparation Method | Reaction Type | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | SN2 substitution | Reflux in acetonitrile, K2CO3 base | 75–80% | Scalable, well-established | Requires base and solvent |

| Cyclization of aminocarbonitrile | Cyclocondensation | Microwave/ultrasound, basic alumina | 73–97% | Fast, high yield, catalyst-free possible | Some methods require solid support |

| Microwave-assisted condensation | Multi-step condensation | Microwave irradiation, mild temp | Up to 98% | Rapid, no purification needed | Requires specialized equipment |

化学反应分析

Nucleophilic Substitution and Alkylation

The nitrile group facilitates nucleophilic substitution reactions. For example:

- Reaction with chloroacetates : In the presence of anhydrous potassium carbonate, 2-(pyrimidin-2-yl)acetonitrile reacts with chloroacetic esters (e.g., ethyl chloroacetate) in acetonitrile under reflux to form phenoxy acetates .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Chloroacetic ester + K₂CO₃ | Reflux (7 h, acetonitrile) | 81–89% |

- Alkylation of pyrimidine nitrogen : Sodium hydride (NaH) in DMF promotes alkylation at the pyrimidine nitrogen, enabling the synthesis of indole and pyrrole derivatives .

Michael Addition and Cyclization

The compound participates in Michael addition with guanidine derivatives, followed by cyclization to form pyrimidine-containing heterocycles :

- Intermediate formation : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile, a key intermediate.

- Cyclization : Subsequent reaction with N-arylsulfonated guanidine under basic conditions produces N-(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)arylsulfonamide .

| Step | Reagents/Conditions | Product Yield | Source |

|---|---|---|---|

| Intermediate synthesis | DMF-DMA, ethanol, 10 min, RT | 97% (ultrasonic) | |

| Cyclization | KOH, reflux | 83–97% |

Condensation and Heterocycle Formation

Condensation reactions with malononitrile or cyanothioacetamide yield fused pyrimidine derivatives :

- With malononitrile : Forms pyridine derivatives via nucleophilic attack on the nitrile group.

- With cyanothioacetamide : Produces 4-amino-6-(methylthio)pyrimidines under acidic conditions .

| Substrate | Conditions | Product Structure | Source |

|---|---|---|---|

| Malononitrile | AcOH, microwave irradiation | Pyridine derivative | |

| Cyanothioacetamide | Acidic medium, MW | 6-(Methylthio)pyrimidine |

Coordination Chemistry

This compound acts as a ligand in ruthenium complexes. For example:

- Ru(II) complexes : Coordinates via the pyrimidine nitrogen and nitrile group, forming η⁶-arene complexes used in catalytic C–H bond activation .

- Structural insights : X-ray crystallography reveals planar geometry, with Ru–C distances of ~2.01 Å and Ru–N distances of ~2.13 Å .

Reaction Mechanism Insights

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrimidine derivatives, including 2-(Pyrimidin-2-yl)acetonitrile, exhibit significant biological activities, particularly against cancer. These compounds are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibitors of CDKs are being explored as potential therapeutic agents for various cancers due to their ability to halt uncontrolled cell proliferation .

Case Study: Inhibition of CDK Activity

A study highlighted the synthesis of novel thiazole-pyrimidine compounds that demonstrated the ability to inhibit CDK4 and CDK6, suggesting that similar structures, including this compound, may possess comparable activities. The research showed promising results in cell cycle analysis and apoptotic assays using cancer cell lines, indicating potential applications in cancer therapy .

Anti-Fibrotic Activity

Liver Fibrosis Treatment

Recent studies have focused on the anti-fibrotic properties of pyrimidine derivatives. A series of novel compounds were synthesized and evaluated for their efficacy against hepatic stellate cells (HSC-T6), which are pivotal in liver fibrosis. The findings revealed that certain derivatives exhibited better anti-fibrotic activities than established treatments like Pirfenidone, positioning this compound as a candidate for further investigation in liver disease management .

Synthesis of Novel Compounds

Building Block for Heterocyclic Compounds

this compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to a variety of heterocyclic compounds with diverse biological activities. Researchers have utilized this compound to create libraries of derivatives aimed at exploring new pharmacological profiles .

Pharmacological Studies

Broad Spectrum of Biological Activities

The pyrimidine moiety is known for its wide range of pharmacological activities, making it a valuable scaffold in drug design. Various derivatives have been synthesized and tested for activities such as antimicrobial, antiviral, and anti-inflammatory effects. The ongoing research into these derivatives continues to expand the potential applications of this compound in therapeutic contexts .

Summary Table of Applications

作用机制

The mechanism of action of 2-(Pyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

相似化合物的比较

(a) 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS 1219483-61-0)

- Molecular Formula : C₇H₄F₃N₃

- Molar Mass : 187.12 g/mol

- Density : 1.380 ± 0.06 g/cm³ (predicted)

- Boiling Point : 235.7 ± 40.0 °C (predicted)

- pKa : -2.53 ± 0.20 (predicted)

- Key Feature : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in drug design for improved bioavailability .

(b) 2-((4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl)sulfanyl)acetonitrile (CAS 339278-43-2)

(c) 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 1369105-90-7)

- Structural Similarity : 0.84 (compared to 2-(Pyrimidin-2-yl)acetonitrile)

- Key Feature: Replacement of pyrimidine with an aminopyridine ring alters electronic properties and hydrogen-bonding capacity, influencing binding affinity in kinase inhibitors .

Comparative Analysis of Physical and Chemical Properties

生物活性

2-(Pyrimidin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to elucidate its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring, which is known for its role in various biological systems and pharmacological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, a study published in Pharmaceutics highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating various physiological processes. A study indicated that derivatives of this compound could effectively inhibit PDE-5, leading to increased levels of cGMP and subsequent physiological effects .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzyme Interaction : The compound binds to active sites of specific enzymes, inhibiting their activity and altering cellular signaling pathways.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptotic Pathways : In cancer cell lines, it has been observed to induce apoptosis through caspase activation, highlighting its potential in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls.

Case Study 2: Cancer Treatment

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to its ability to activate apoptotic pathways, making it a candidate for further development in oncology .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(Pyrimidin-2-yl)acetonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, palladium complexes with pyridine-based ligands (e.g., [2-(1-{bis[2,4,6-tris(trifluoromethyl)phenyl]phosphanyloxy}-1-methylethyl)pyridine]) have been shown to enhance reaction efficiency in nitrile synthesis . Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) can optimize yields . Characterization via single-crystal X-ray diffraction (mean C–C bond length: 0.015 Å) and NMR ensures purity .

Q. How should researchers handle this compound to mitigate toxicity risks?

- Methodological Answer : The compound shares acute toxicity hazards (Category 4 for oral, dermal, and inhalation routes) with structurally similar nitriles like allyl cyanide . Use fume hoods, nitrile gloves, and respiratory protection. Emergency protocols should include immediate decontamination and consultation with a physician .

Q. What analytical techniques are critical for characterizing this compound in solution and solid states?

- Methodological Answer :

- Solution-state : NMR (¹H/¹³C) to confirm nitrile (-C≡N) and pyrimidine proton environments.

- Solid-state : Single-crystal X-ray diffraction (R factor: 0.066; wR factor: 0.191) resolves spatial conformation .

- Spectroscopy : IR spectroscopy validates nitrile stretching vibrations (~2200 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects in the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing substituents on the pyrimidine ring (e.g., -NO₂, -CF₃) increase nitrile electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution and transition states . Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Cross-validate data using high-resolution techniques (e.g., SC-XRD at 100 K) and compare with computational models (e.g., Mercury CCDC). Discrepancies in bond angles or disorder residues (e.g., in palladium complexes) may arise from solvent interactions or polymorphism .

Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal : Introduce bioisosteres (e.g., replacing -CN with tetrazoles) to reduce toxicity while retaining target affinity .

- Materials : Incorporate into metal-organic frameworks (MOFs) via coordination with Pd(II) or Cu(I), leveraging its nitrile group as a ligand .

Q. What role does this compound play in surface chemistry studies, particularly in adsorption or catalytic processes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。